3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C13H14Cl3N3O3S. It is known for its unique structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the trichloromethyl intermediate. The key steps include:
Formation of the Trichloromethyl Intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.
Introduction of the Propanoylamino Group: The trichloromethyl intermediate is then reacted with propanoyl chloride in the presence of a base to form the propanoylamino derivative.
Formation of the Carbamothioyl Group: The propanoylamino derivative is further reacted with thiourea to introduce the carbamothioyl group.
Coupling with Benzoic Acid: Finally, the carbamothioyl derivative is coupled with benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Altering Gene Expression: It may affect the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-({[2,2,2-Trichloro-1-(decanoamino)ethyl]carbamothioyl}amino)benzoic acid
- 3-({[2,2,2-Trichloro-1-(hexanoamino)ethyl]carbamothioyl}amino)benzoic acid
- 3-({[2,2,2-Trichloro-1-(propionylamino)ethyl]carbamothioyl}amino)benzoic acid
Uniqueness
3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14Cl3N3O3S |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C13H14Cl3N3O3S/c1-2-9(20)18-11(13(14,15)16)19-12(23)17-8-5-3-4-7(6-8)10(21)22/h3-6,11H,2H2,1H3,(H,18,20)(H,21,22)(H2,17,19,23) |
InChI Key |
NIZVQHHNPBJKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.